molecular formula C9H7Br2NO2 B2678305 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile CAS No. 330462-59-4

2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No.: B2678305
CAS No.: 330462-59-4
M. Wt: 320.968
InChI Key: MFOYUMYOZXEHIH-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile is a chemical compound with the molecular formula C9H7Br2NO2 and a molecular weight of 320.97 g/mol . It is characterized by the presence of bromine, ethoxy, hydroxy, and nitrile functional groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile typically involves the bromination of 5-ethoxy-4-hydroxybenzonitrile. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.

    Industry: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and functional groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the molecular interactions and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-4-hydroxybenzonitrile
  • 2,3-Dibromo-5-methoxy-4-hydroxybenzonitrile
  • 2,3-Dibromo-5-ethoxybenzonitrile

Uniqueness

2,3-Dibromo-5-ethoxy-4-hydroxybenzonitrile is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications.

Properties

IUPAC Name

2,3-dibromo-5-ethoxy-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO2/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOYUMYOZXEHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C#N)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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